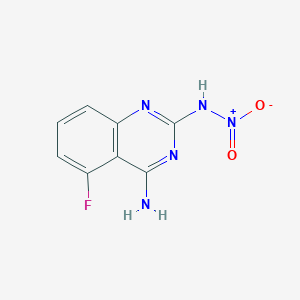

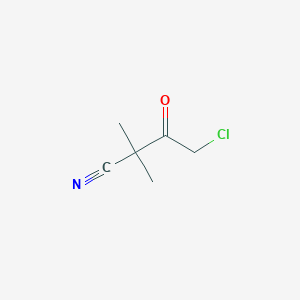

5-fluoro-N2-nitroquinazoline-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-fluoro-N2-nitroquinazoline-2,4-diamine derivatives has been reported in the literature . The process involves the use of a 3D-QSAR pharmacophore derived from a diverse set of known cyclin-dependent kinase 9 (CDK9) inhibitors and a composite pharmacophore extracted from the complex structure of flavopiridol (FVP)-CDK9 . Thirty novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives were designed and synthesized .Scientific Research Applications

Design and Development of Bioactive Molecules

Quinoxaline, a chemical moiety similar to 5-fluoro-N2-nitroquinazoline-2,4-diamine, has been extensively used in the design and development of numerous bioactive molecules . This suggests that 5-fluoro-N2-nitroquinazoline-2,4-diamine could also be used in the creation of new bioactive compounds.

Dyes and Fluorescent Materials

Quinoxaline scaffolds have been utilized in the creation of dyes and fluorescent materials . Given the structural similarity, 5-fluoro-N2-nitroquinazoline-2,4-diamine could potentially be used in the development of new dyes and fluorescent materials.

Electroluminescent Materials

Quinoxaline has been used in the development of electroluminescent materials . This suggests that 5-fluoro-N2-nitroquinazoline-2,4-diamine could also be used in the creation of electroluminescent materials.

Organic Sensitizers for Solar Cell Applications

Quinoxaline has been used in the development of organic sensitizers for solar cell applications . This suggests that 5-fluoro-N2-nitroquinazoline-2,4-diamine could also be used in the creation of organic sensitizers for solar cells.

Polymeric Optoelectronic Materials

Quinoxaline has been used in the development of polymeric optoelectronic materials . This suggests that 5-fluoro-N2-nitroquinazoline-2,4-diamine could also be used in the creation of polymeric optoelectronic materials.

Inhibitors against CDK2 and CDK9

5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been found to be potent inhibitors against CDK2 and CDK9 . Given the structural similarity, 5-fluoro-N2-nitroquinazoline-2,4-diamine could potentially be used in the development of new inhibitors against CDK2 and CDK9.

Future Directions

properties

IUPAC Name |

N-(4-amino-5-fluoroquinazolin-2-yl)nitramide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN5O2/c9-4-2-1-3-5-6(4)7(10)12-8(11-5)13-14(15)16/h1-3H,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUSVCNOLMOZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NC(=N2)N[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N2-nitroquinazoline-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[[[4-(prop-2-enoylamino)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2615466.png)

![4,7-Dimethyl-2,6-bis(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2615470.png)

![6-(4-Chlorophenyl)-2-[1-(1-methylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2615471.png)

![phenyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B2615475.png)

![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2615488.png)